molecular formula C10H8ClNO B11902272 8-chloro-1-methylquinolin-2(1H)-one

8-chloro-1-methylquinolin-2(1H)-one

Cat. No.: B11902272
M. Wt: 193.63 g/mol
InChI Key: XUNDQZVUORIFKR-UHFFFAOYSA-N
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Description

8-Chloro-1-methylquinolin-2(1H)-one is a substituted quinolinone derivative characterized by a bicyclic aromatic framework with a ketone group at position 2, a methyl substituent at position 1, and a chlorine atom at position 7. Quinolinones are structurally related to quinolines but feature a lactam ring, which significantly influences their electronic properties and reactivity.

Such structural features are critical in medicinal chemistry, where quinolinones are explored for antimicrobial, anticancer, or corrosion inhibition properties .

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

8-chloro-1-methylquinolin-2-one

InChI

InChI=1S/C10H8ClNO/c1-12-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3

InChI Key

XUNDQZVUORIFKR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CC2=C1C(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-1-methylquinolin-2(1H)-one can be achieved through several methods:

    Friedländer Synthesis: This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. For this compound, the starting materials could be 8-chloroaniline and acetaldehyde.

    Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. The reaction conditions need to be carefully controlled to avoid over-oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and reaction conditions are fine-tuned to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

8-chloro-1-methylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The methyl group at the 1st position can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

    Substitution Reactions: Products include 8-amino-1-methylquinolin-2(1H)-one and 8-thio-1-methylquinolin-2(1H)-one.

    Oxidation Reactions: Products include 1-methylquinolin-2(1H)-one-8-carboxylic acid.

    Reduction Reactions: Products include 1-methyl-1,2-dihydroquinolin-2(1H)-one.

Scientific Research Applications

8-chloro-1-methylquinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its derivatives are studied for their ability to inhibit specific enzymes and receptors.

    Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Studies: It is used as a probe in biological assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 8-chloro-1-methylquinolin-2(1H)-one depends on its specific application:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell cycle regulation.

    Electronic Applications: In OLEDs, it functions as an electron transport material, facilitating the movement of electrons within the device.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 8-chloro-1-methylquinolin-2(1H)-one with structurally related quinolinone derivatives, emphasizing substituent positions, physicochemical properties, and functional roles:

Table 1: Comparative Analysis of Substituted Quinolinones

Compound Name Substituents Molecular Formula Density (g/cm³) Melting Point (°C) Key Applications/Reactivity Reference
This compound 1-CH₃, 8-Cl C₁₀H₈ClNO N/A N/A Hypothesized corrosion inhibition -
8-Chloro-7-methylquinolin-2(1H)-one 7-CH₃, 8-Cl C₁₀H₈ClNO 1.288 (pred.) N/A Intermediate in organic synthesis
8-Chloro-2-hydroxyquinoline 2-OH, 8-Cl C₉H₆ClNO 1.339 (pred.) 209–212 Chelation, antimicrobial activity
7-Chloro-8-methylquinolin-2(1H)-one 7-Cl, 8-CH₃ C₁₀H₈ClNO N/A N/A Corrosion inhibition studies
8-Methyl-3,4-dihydroquinolin-2(1H)-one 8-CH₃, 3,4-dihydro C₁₀H₁₁NO N/A N/A Pharmacological scaffold
8-Fluoro-7-methylquinolin-2(1H)-one 7-CH₃, 8-F C₁₀H₈FNO N/A N/A Fluorinated bioactive analog

Key Comparative Insights:

Substituent Position Effects: Chlorine vs. Methyl Positioning: In 8-chloro-7-methylquinolin-2(1H)-one , the chlorine at position 8 and methyl at position 7 create distinct electronic and steric environments compared to this compound. The 1-methyl group in the latter may hinder nucleophilic attacks at the lactam oxygen, whereas the 7-methyl in the former could influence aromatic electrophilic substitution. Hydroxy vs. Chlorine: 8-Chloro-2-hydroxyquinoline demonstrates how replacing the ketone oxygen with a hydroxyl group enhances metal-chelating capacity, relevant in antimicrobial or anticorrosion applications.

Physicochemical Properties: Density and solubility trends correlate with halogen electronegativity and substituent bulk. For example, 8-chloro-2-hydroxyquinoline’s higher predicted density (1.339 g/cm³ vs. 1.288 g/cm³ for 8-chloro-7-methylquinolinone) reflects the hydroxyl group’s polar contribution .

Reactivity and Applications: Corrosion Inhibition: 7-Chloro-8-methylquinolin-2(1H)-one derivatives have shown efficacy as corrosion inhibitors in acidic environments, likely due to adsorption via heteroatoms and aromatic π-electrons .

Synthetic Methodologies: Halogenation and alkylation routes (e.g., AlCl₃-mediated Friedel-Crafts reactions ) are common for introducing substituents. The synthesis of 4-chloro-8-methylquinolin-2(1H)-one via dichloroacetic acid reflux provides a template for modifying substituent positions.

Biological Activity

8-Chloro-1-methylquinolin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C10H8ClNO
  • Molecular Weight : 195.63 g/mol
  • CAS Number : 20525139

Biological Activity Overview

This compound has been studied for various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. Its mechanism of action often involves interaction with specific molecular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in the table below:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15.625 - 62.5
Escherichia coli31.25 - 125
Pseudomonas aeruginosa62.5 - 250

These findings suggest that the compound may inhibit bacterial growth by disrupting cellular processes, potentially involving the inhibition of protein synthesis and nucleic acid production.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Studies have shown that it can induce apoptosis in various cancer cell lines. The following table summarizes the IC50 values observed in different cancer types:

Cancer Cell Line IC50 (µM)
MDA-MB-231 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

The mechanism of action appears to involve the activation of apoptotic pathways and the inhibition of cell proliferation.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical cellular pathways, such as topoisomerases, which are essential for DNA replication and transcription.
  • Modulation of Signaling Pathways : It has been shown to affect signaling pathways related to cell survival and apoptosis, potentially enhancing the efficacy of other anticancer agents.

Case Studies

In a recent study, a series of derivatives based on this compound were synthesized and evaluated for their biological activities. Notably, one derivative exhibited enhanced antimicrobial activity compared to the parent compound, suggesting that structural modifications can lead to improved pharmacological profiles.

Study Findings

  • Enhanced Antimicrobial Activity : A derivative with a methoxy group at position 6 showed a lower MIC against Staphylococcus aureus compared to the original compound.
  • Synergistic Effects : Combinations with standard antibiotics revealed synergistic effects, enhancing overall antimicrobial efficacy.

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